molecular formula C10H6O2 B094277 1,4-Naphthoquinone CAS No. 130-15-4

1,4-Naphthoquinone

Cat. No. B094277
CAS RN: 130-15-4
M. Wt: 158.15 g/mol
InChI Key: FRASJONUBLZVQX-UHFFFAOYSA-N
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Description

1,4-Naphthoquinone is a compound that has been extensively studied due to its wide range of biological activities. It is a derivative of naphthalene and is known for its presence in several biologically active compounds, including vitamin K and ubiquinones. The compound has been found to possess antibacterial, antifungal, antiviral, and anticancer properties, making it a significant subject of research in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 1,4-naphthoquinone derivatives has been achieved through various methods. Halogenated 1,4-naphthoquinones have been synthesized and screened for their biological activities . Novel 1,4-naphthoquinone N-aroylthiourea derivatives were synthesized from 2,3-diaminonaphthalene-1,4-dione and aroylisothiocyanates, yielding high-quality compounds . Additionally, cross-coupling reactions with 2-amino-/acetylamino-substituted 3-iodo-1,4-naphthoquinones have been used to create novel alkenyl- and alkynylnaphthoquinones . A one-pot synthesis method using o-iodoxybenzoic acid has also been reported for the generation of various 1,4-naphthoquinone derivatives .

Molecular Structure Analysis

The molecular structure of 1,4-naphthoquinone has been characterized using techniques such as single crystal X-ray diffraction, FT-IR, 1H/13C NMR, and HRMS . High-resolution microwave spectroscopy and quantum chemistry calculations have provided insights into the structural changes induced by the quinone moiety, revealing the electron-deficient nature of the quinone ring and the nucleophilic character of the benzene ring .

Chemical Reactions Analysis

1,4-Naphthoquinone derivatives have been utilized in various chemical reactions. They have been employed as synthons in organic synthesis and have been involved in cross-coupling reactions to afford novel derivatives . The reactivity of these compounds has been explored in the context of their biological activities, with certain structural modifications leading to enhanced antibacterial and antiviral effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-naphthoquinone derivatives have been studied, including their absorption spectra, electrostatic surface potential, and acid dissociation constants. The absorption spectra of these compounds in the visible region suggest potential applications in molecular imaging techniques . The electrostatic surface potential analysis has helped in understanding the interaction of 1,4-naphthoquinone with other molecules and in guiding modifications to tune its properties . The acid dissociation constants of the N-aroylthiourea derivatives were determined potentiometrically, providing valuable information for their application as chemosensors .

Scientific Research Applications

  • Biological Properties and Medical Applications : 1,4-Naphthoquinones have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective properties, and are useful in combating neurodegenerative diseases. They exhibit anti-inflammatory, antimicrobial, and antitumor activities, with potential as medicinal drugs and tools for molecular imaging in diseases like myocardial infarction and neurodegenerative diseases (Aminin & Polonik, 2020).

  • Horticultural Applications : In horticulture, 1,4-Naphthoquinones (1,4-NQs) are found in various plants and play roles in plant-plant interactions, plant-insect and plant-microbe interactions. They have been a source of traditional medicines and are seen as promising drug scaffolds (Widhalm & Rhodes, 2016).

  • Ecotoxicological Effects : The compound has been evaluated for its ecotoxicological effects on soil organisms, plants, and invertebrates. This research is crucial for developing environmentally-friendly nematicides (Chelinho et al., 2017).

  • Pharmacological Properties : 1,4-Naphthoquinones exhibit diverse pharmacological properties, including antibacterial, antiviral, antiprotozoal, anthelmintic, and antitumor activities. They have been studied for cytotoxicity, hemolytic activity, and in vivo acute toxicity (de Sena Pereira et al., 2016).

  • Corrosion Inhibition : The compound is effective as a corrosion inhibitor for aluminum in certain solutions, showcasing its potential in material science applications (Sherif & Park, 2006).

  • Antimicrobial Evaluation : 1,4-Naphthoquinone derivatives have been synthesized and tested for their antimicrobial activity, indicating their potential as antibacterial agents (Ravichandiran et al., 2019).

  • Genotoxic Potential : Studies on the genotoxic potential of 1,4-naphthoquinone have shown that it does not induce gene mutations in bacteria or mammalian cells in vitro, but exhibits a clastogenic response (Fowler et al., 2018).

  • Environmental Chemistry : 1,4-Naphthoquinones interact with biological systems in various ways, including as prooxidants and electrophiles. They have implications in inflammatory responses and cell damage, relevant in environmental health studies (Kumagai et al., 2012).

  • Antifungal and Antibacterial Activities : Numerous studies have focused on synthesizing 1,4-naphthoquinone derivatives to evaluate their antifungal and antibacterial activities, contributing significantly to medicinal chemistry (Sánchez-Calvo et al., 2016).

Safety And Hazards

1,4-Naphthoquinone is toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, may cause drowsiness or dizziness, and is very toxic to aquatic life .

Future Directions

Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

properties

IUPAC Name

naphthalene-1,4-dione
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InChI

InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
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InChI Key

FRASJONUBLZVQX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=O)C=CC(=O)C2=C1
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Molecular Formula

C10H6O2
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DSSTOX Substance ID

DTXSID5040704
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Molecular Weight

158.15 g/mol
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Physical Description

1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992), Dry Powder, Yellow solid with a pungent odor; [ICSC] "Begins to sublimes below 100 deg C." [Merck Index], YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR.
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Boiling Point

Sublimes below 212 °F (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform, Very soluble in alkali hydroxide solutions., Volatile with steam., In water, 0.35 g/100 ml at 25 °C, Solubility in water, g/100ml at 25 °C: 0.35
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Density

1.422 (NTP, 1992) - Denser than water; will sink, 1.422, 1.4 g/cm³
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Vapor Density

5.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5
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Vapor Pressure

0.00018 [mmHg], 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C), Vapor pressure, Pa at 50 °C: 2.6
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Mechanism of Action

Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, & change in redox potential. /Quinones/, The mechanism of the toxicity of 1-naphthol in isolated rat hepatocyte was related to the formation of active oxygen species and the creation of an oxidative stress. Dicoumarol potentiated the cytotoxicity of 1-naphthoI by inhibiting DT-diaphorase and making more naphthoquinone metabolites available for redox cycling. /Naphthoquinone metabolites/, The possible mechanisms of naphthoquinone-induced toxicity to isolated hepatocytes were investigated by using three structurally-related naphthoquinones, 1,4-naphthoquinone (1,4-NQ), 2-methyl-1,4-naphthoquinone, and 2,3-dimethyl-1,4-naphthoquinone (2,3-diMe-1,4-NQ). 1,4-NQ was more toxic than 2-Me-1,4-NQ whereas 2,3-diMe-1,4-NQ did not cause cell death solubility-limited concentrations used. All three naphthoquinones extensively depleted intracellular GSH. However, the depletion of GSH induced by 1,4-NQ and 2-Me-1,4-NQ prior to cell death was more rapid and extensive than that induced by the non-toxic 2,3-diMe-1,4-NQ. Further studies demonstrated that 2,3-diMe-1,4-NQ was cytotoxic in the presence of dicoumarol, a cmpd which also potentiates the cytotoxicity of 1,4-NQ and 2-Me-1,4-NQ. To investigate the differential cytotoxicity of these three naphthoquinones, their relative capacities to redox cycle and to bind covalently to cellular nucleophiles were assessed. Redox cycling was investigated by using rat liver microsomes where the order of potency for quinone-stimulated redox cycling was 1,4-NQ ... 2-Me-1,4-NQ ... and 2,3-diMe-1,4-NQ as indicated by non-stoichiometric amounts of NADPH oxidation and O consumption. NADPH-cytochrome p450 reductase was implicated as the enzyme primarily responsible for naphthoquinone-stimulated redox cycling. The reactivity of the naphthoquinones with GSH and, by implication, with other cellular nucleophiles was 1,4-NQ > 2-Me-1,4-NQ and much > 2,3-diMe-1,4-NQ. Overall, these studies indicate that 2,3-diMe-1,4-NQ is not cytotoxic (except in the presence of dicoumarol) and this lack of toxicity may be related either to its lesser capacity to redox cycle and/or its inability to react directly with cellular nucleophiles., Mechanisms by which quinones of varying reactivity alter mitochondrial membrane permeability were examined. Rat liver mitochondria were incubated with 0 to 10-3 molar (M) menadione (MQ), 1,4-naphthoquinone (NQ), 1,4-benzoquinone (BQ), 2,3-dimethoxy-1,4-naphthoquinone (DiOMeNQ), or 2,3-dimethyl-1,4-naphthoquinone (DiMeNQ) for 3 minutes after which 0 or 20 uM calcium-chloride was added. Release of calcium-ion (Ca2+) was monitored for 28 minutes. The effects on the state of polarization of the mitochondrial membrane and induction of mitochondrial swelling were determined. MQ, NQ, BQ, DiOMeNQ, and DiMeNQ accumulated all of the added Ca2+, but then released it following a lag period which decreased with increasing concentration. The concentrations inducing 50% Ca2+ release were: NQ, 1.6 uM; BQ, 5.3 uM; MQ, 41.6 uM; DiOMeNQ, 89.9 uM; and DiMeNQ 232.7 uM. The release of Ca2+ was accompanied by depolarization of the membrane potential and induction of mitochondrial swelling. Rat liver mitochondria were pretreated with 0.2 millimolar potassium-cyanide, then treated with 0 to 10-3 M NQ, BQ, MQ, DiOMeNQ, or DiMeNQ. Redox recycling reactivity of the compounds was assessed by measuring the rates of cyanide insensitive oxygen consumption (CIOC). All compounds except BQ caused concentration dependent increases in CIOC. MQ, DiOMeNQ, and DiMeNQ at their EC50s for Ca2+ release induced similar rates of CIOC. BQ and NQ induced very little CIOC at their EC50s. Rat liver mitochondria were pretreated with 0 or 400 nanomolar cyclosporin-A (cycA) and then incubated with NQ, BQ, MQ, DiOMeNQ, or DiMeNQ at their EC50s for Ca2+ release. This was followed by addition of 70 uM calcium-chloride. CycA completely inhibited release of Ca2+ by NQ, MQ, DiOMeNQ, and DiMeNQ. BQ accumulated very little Ca2+ before releasing it; however, the rate of release was slowed by cycA. The authors conclude that quinones that can undergo redox recycling (DiOMeNQ, DiMeNQ, MQ, and NQ) can permeabilize mitochondrial membranes by altering regulation of cycA sensitive pores. Arylating quinones such as BQ alter mitochondrial membrane permeability by depolarizing the membrane., ...1,4-Naphthoquinone (a reactive metabolite of 1-naphthol) with reducing agents such as NADPH and glutathione led to the formation of semiquinone-free radicals, which were detected with electron spin resonance spectroscopy. In the presence of glutathione as a reducing agent, menadione and 1,4-naphthoquinone underwent net one-electron reduction and conjugation with glutathione. At higher concentrations of glutathione, 1,4-naphthoquinone formed the semiquinones of both the monoconjugate and the diconjugate. The naphthoquinone-glutathione conjugates should redox cycle in a manner already known for the menadione conjugate. The semiquinone intermediates could be detected only under a nitrogen atmosphere and are probably the primary oxygen-reactive species responsible for the redox cycling of menadione- and naphthoquinone-glutathione conjugates.
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Product Name

1,4-Naphthoquinone

Color/Form

Yellow triclinic needles from alcohol or petroleum ether, YELLOW POWDER, Yellow crystals

CAS RN

130-15-4
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-NAPHTHOQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

277 °F (NTP, 1992), 128.5 °C, 126 °C
Record name 1,4-NAPHTHOQUINONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16228
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-NAPHTHOQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-NAPHTHOQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Using the same procedure, napthalene- 1,4-diol and 1,4-dihydroxy-2-methyl-naphthalene were oxidized to obtain a 93% yield of 1,4-naphthoquinone and a 97% yield of 2-methyl-1,4-naphthoquinone, respectively.
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Yield
93%

Synthesis routes and methods II

Procedure details

By the process according to the present invention it has surprisingly been possible to obtain a colorless, pure phthalic anhydride with a melting point of 131.2° C., a naphthoquinone content of less than 1 ppm, and a color value of less than 10 APHA. These surprising results have been obtained by heating crude phthalic anhydride produced from naphthalene containing 0.7-0.8% by weight of naphthoquinone and 0.04% by weight of maleic anhydride, for 20 hours with, for example, 0.2% by weight of commercial polybutadiene oils to about 240° C., followed by vacuum distillation. Similar results were obtained with the use of polyisoprene, polydimethylbutadiene, and poly-1,3-pentadiene.
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Synthesis routes and methods III

Procedure details

The process for the preparation of the quinone according to the present invention is usually conducted in the following manner. Namely, an aqueous sulfuric acid solution containing a predetermined amount of a ceric salt such as ceric sulfate, is reacted with a solution of the starting material such as naphthalene in the above-mentioned inert organic solvent immiscible with water according to the present invention, for a predetermined period of time under stirring at a predetermined temperature. Then, the solvent layer is separated from the aqueous layer. Some of the product still remaining in the aqueous layer is extracted with the above-mentioned organic solvent and combined to the separated solvent layer. The combined solvent layer is then treated depending upon the particularly purpose. For instance, for the purpose of obtaining a quinone such as 1,4-naphthoquinone, the solvent is removed under reduced pressure to obtain the product by precipitation or drying. Whereas, for the purpose of using it for the subsequent reaction step, the solvent layer is subjected to a proper treatment such as washing with water before subjecting it to the reaction step. The above process may be conducted by a multi-stage countercurrent process instead of conducting the above-mentioned reaction steps and the separation steps for the separation of the solvent layer from the aqueous layer by a combination of plurality of reactors and separation tanks.
[Compound]
Name
quinone
Quantity
0 (± 1) mol
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[Compound]
Name
ceric sulfate
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Synthesis routes and methods IV

Procedure details

A smaller portion of naphthalene is at the same time converted to 1,4maleic anhydride, or it is completely oxidized (to carbon dioxide and water). If the heat of reaction is too low, a greater amount of 1,4naphtaquinone is produced. If the temperature is too high, the proportion of maleic anhydride increases and the major part of naphthalene is completely oxidized. A part of orthoxylene is also converted to maleic anhydride or it undergoes complete oxidation. As a by-product of partial orthoxylene oxidation, phthalate is produced.
Quantity
0 (± 1) mol
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[Compound]
Name
1,4maleic anhydride
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Synthesis routes and methods V

Procedure details

1,4-Dihydroxynaphthalene (80 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (4 ml) at room temperature under argon for 1 h. The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (96 mg, 56%) and p-naphthoquinone (77 mg, 97%) as an olive green solid m.p. 122°-125° which on recrystallisation from ethanol gave yellow needles (60 mg, 76%) m.p. 125°-126° (lit., 126) δ(CDCl3) 8.27-7.67 (4H, m), and 7.00 (2H, S).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Naphthoquinone
Reactant of Route 2
1,4-Naphthoquinone
Reactant of Route 3
Reactant of Route 3
1,4-Naphthoquinone
Reactant of Route 4
Reactant of Route 4
1,4-Naphthoquinone
Reactant of Route 5
Reactant of Route 5
1,4-Naphthoquinone
Reactant of Route 6
1,4-Naphthoquinone

Citations

For This Compound
43,700
Citations
JR Widhalm, D Rhodes - Horticulture Research, 2016 - academic.oup.com
The 1, 4-naphthoquinones (1, 4-NQs) are a diverse group of natural products found in every kingdom of life. Plants, including many horticultural species, collectively synthesize …
Number of citations: 152 academic.oup.com
K Ollinger, A Brunmark - Journal of Biological Chemistry, 1991 - Elsevier
The effect of hydroxy substitution on 1,4-naphthoquinone toxicity to cultured rat hepatocytes was studied. Toxicity of the quinones decreased in the series 5,8-dihydroxy-1,4-…
Number of citations: 204 www.sciencedirect.com
JN Lopes, FS Cruz, R Docampo… - Annals of Tropical …, 1978 - Taylor & Francis
Lapachol is an antimicrobial (Wendel, 1946) and ant iturnour<~ gent (Rao et rd., 1968) originally isolated by Paterno (1882) from the heartwood of the l ap<~ c ho tree. The structure …
Number of citations: 155 www.tandfonline.com
W Wang, CWT Chang, Q Zhang - ChemistrySelect, 2022 - Wiley Online Library
Antimicrobial resistance threatens the effective prevention and treatment of an ever‐increasing range of infections caused by different types of bacteria. Addressing antibacterial …
EM Sherif, SM Park - Electrochimica acta, 2006 - Elsevier
Effects of 1,4-naphthoquinone (NQ) have been investigated as a corrosion inhibitor for aluminum in aerated and de-aerated solutions of 0.50M NaCl using potentiodynamic polarization, …
Number of citations: 339 www.sciencedirect.com
P Fowler, K Meurer, N Honarvar, D Kirkland - Mutation Research/Genetic …, 2018 - Elsevier
4-Naphthoquinone (1,4-NQ; CAS RN 130-15-4), a derivative of naphthalene, is a commonly used pre-cursor in industrial processes. Since the early 1980’s 1,4-NQ has been tested in a …
Number of citations: 22 www.sciencedirect.com
P Ravichandiran, S Sheet, D Premnath, AR Kim… - Molecules, 2019 - mdpi.com
1,4-Naphthoquinones have antibacterial activity and are a promising new class of compound that can be used to treat bacterial infections. The goal was to improve effective antibacterial …
Number of citations: 81 www.mdpi.com
V Prachayasittikul, R Pingaew… - European Journal of …, 2014 - Elsevier
A series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives (3–12) were synthesized as anticancer agents and tested against four cancer cell lines including HepG2, …
Number of citations: 102 www.sciencedirect.com
VK Tandon, RB Chhor, RV Singh, S Rai… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 1,4-naphthoquinone derivatives were synthesized and tested for antifungal and antitumor activity against a number of fungal disease causative species and Walker 256 …
Number of citations: 201 www.sciencedirect.com
M Janeczko, OM Demchuk, D Strzelecka… - European journal of …, 2016 - Elsevier
Naphthalene-1,4-dione derivatives were synthesized and tested against selected bacterial strains. All the tested compounds were prepared by direct introduction of corresponding …
Number of citations: 69 www.sciencedirect.com

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